![molecular formula C13H13NO3S2 B11671972 (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11671972.png)

(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

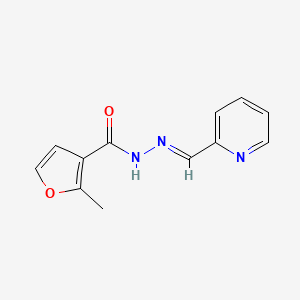

(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone family. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone core with various substituents, makes it a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 3-ethoxy-2-hydroxybenzaldehyde with 3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Thiazolidinonring, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Thiazolidinonring angreifen und sie in eine Hydroxylgruppe umwandeln.

Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden üblicherweise verwendet.

Reduktion: Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) sind typische Reduktionsmittel.

Substitution: Nitrierung kann mit einer Mischung aus Salpetersäure und Schwefelsäure erreicht werden, während Halogenierung mit Halogenen wie Brom oder Chlor in Gegenwart eines Katalysators durchgeführt werden kann.

Hauptprodukte

Oxidation: Sulfoxide oder Sulfone.

Reduktion: Hydroxyl-Derivate.

Substitution: Nitro- oder halogenierte Derivate.

4. Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5E)-5-[(3-Ethoxy-2-hydroxyphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-thiazolidin-4-on für sein Potenzial als Baustein in der Synthese komplexerer Moleküle untersucht. Seine einzigartige Struktur ermöglicht verschiedene chemische Modifikationen, was es zu einem vielseitigen Zwischenprodukt macht.

Biologie

Biologisch hat diese Verbindung in vorläufigen Studien vielversprechende Ergebnisse für ihre antimikrobiellen und entzündungshemmenden Eigenschaften gezeigt. Es wird untersucht, ob es das Wachstum bestimmter Bakterien hemmen und Entzündungen in Zellmodellen reduzieren kann.

Medizin

In der Medizin wird die Verbindung auf ihre potenziellen krebshemmenden Eigenschaften untersucht. Frühe Forschungsergebnisse deuten darauf hin, dass sie die Proliferation von Krebszellen stören und in bestimmten Krebszelllinien Apoptose induzieren kann.

Industrie

Industriell könnte die Verbindung bei der Entwicklung neuer Arzneimittel oder als Vorstufe bei der Synthese anderer biologisch aktiver Verbindungen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von (5E)-5-[(3-Ethoxy-2-hydroxyphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-thiazolidin-4-on ist noch nicht vollständig geklärt. Es wird angenommen, dass es mit verschiedenen molekularen Zielen interagiert, darunter Enzyme und Rezeptoren, die am mikrobiellen Wachstum, an Entzündungen und an der Proliferation von Krebszellen beteiligt sind. Die Verbindung kann die Enzymaktivität hemmen oder Signalwege stören, was zu den beobachteten biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, this compound has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties. It is being investigated for its ability to inhibit the growth of certain bacteria and reduce inflammation in cellular models.

Medicine

In medicine, the compound is being explored for its potential anticancer properties. Early research suggests that it may interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active compounds.

Wirkmechanismus

The mechanism of action of (5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors involved in microbial growth, inflammation, and cancer cell proliferation. The compound may inhibit enzyme activity or interfere with signaling pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolidindione: Bekannt für ihre antidiabetischen Eigenschaften.

Thiazolidinone: Eine breitere Klasse mit vielfältigen biologischen Aktivitäten.

Benzaldehyd-Derivate: Verbindungen mit ähnlichen aromatischen Strukturen und Substituenten.

Einzigartigkeit

Was (5E)-5-[(3-Ethoxy-2-hydroxyphenyl)methyliden]-3-methyl-2-sulfanyliden-1,3-thiazolidin-4-on auszeichnet, ist seine spezifische Kombination funktioneller Gruppen, die einzigartige chemische Reaktivität und biologische Aktivität verleihen. Das Vorhandensein der Ethoxy- und Hydroxygruppen am aromatischen Ring sowie des Thiazolidinon-Kerns macht es zu einer Verbindung, die für weitere Forschung und Entwicklung von Interesse ist.

Eigenschaften

Molekularformel |

C13H13NO3S2 |

|---|---|

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

(5E)-5-[(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C13H13NO3S2/c1-3-17-9-6-4-5-8(11(9)15)7-10-12(16)14(2)13(18)19-10/h4-7,15H,3H2,1-2H3/b10-7+ |

InChI-Schlüssel |

IPUWSWJKHFNHHA-JXMROGBWSA-N |

Isomerische SMILES |

CCOC1=CC=CC(=C1O)/C=C/2\C(=O)N(C(=S)S2)C |

Kanonische SMILES |

CCOC1=CC=CC(=C1O)C=C2C(=O)N(C(=S)S2)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11671890.png)

![3-chloro-N-[5-(4-nitrobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11671904.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(pyrimidin-2-ylsulfanyl)propanehydrazide](/img/structure/B11671909.png)

![3-(2-chlorophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11671915.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11671949.png)

![ethyl (2E)-2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-ethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11671954.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11671958.png)

![(2E)-2-{1-[(4-acetylphenyl)amino]ethylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11671966.png)

![4-(3-Benzyl-4-oxo-1,3-thiazolidin-2-YL)-N'-[(E)-[4-(cyanomethoxy)phenyl]methylidene]benzohydrazide](/img/structure/B11671993.png)